Specific Scientific Field: Electrochemical Science
Summary of the Application: “4-methoxy-N-(4-methoxybenzyl)aniline” has been studied for its anti-corrosive properties on mild steel in molar hydrochloric acid .
Methods of Application or Experimental Procedures: The compound was applied to mild steel and its corrosion rate was studied using weight loss and electrochemical polarization methods .
Results or Outcomes: The results revealed that the compound reduces the corrosion rate. The inhibition efficiency increases with the increase of inhibitor concentration .
Specific Scientific Field: Quantum Chemistry
Summary of the Application: “4-methoxy-N-(4-methoxybenzyl)aniline” has been used in quantum chemical studies to find relationships between molecular and electronic structures and inhibition efficiency .
Methods of Application or Experimental Procedures: Structural parameters such as the frontier molecular orbital energies (EHOMO and ELUMO), gap of energy, the charge distribution, the absolute hardness η and the softness σ, the fraction of electrons transferred from the molecules to iron as well as electronic parameters such as Mulliken atomic populations and Fukui indices were calculated and discussed .
Results or Outcomes: The study provided insights into the relationships between the molecular and electronic structures of the compound and its inhibition efficiency .
4-Methoxy-N-(4-methoxybenzyl)aniline is an organic compound characterized by the molecular formula . It features two methoxy groups attached to benzene rings and an aniline group, which contributes to its unique chemical properties. This compound is primarily used in organic synthesis and material science, serving as an intermediate in the production of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
As mentioned earlier, there is no current research available describing a specific mechanism of action for 4-methoxy-N-(4-methoxybenzyl)aniline.
Research indicates that 4-methoxy-N-(4-methoxybenzyl)aniline exhibits potential biological activities. Studies have shown its antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. Its structural similarity to other biologically active compounds enhances its relevance in medicinal chemistry.
For industrial production, continuous flow processes may be employed to enhance yield and purity, utilizing automated reactors for precise control over reaction conditions.
4-Methoxy-N-(4-methoxybenzyl)aniline has diverse applications across various fields:
Studies have explored the interaction of 4-methoxy-N-(4-methoxybenzyl)aniline with mild steel in hydrochloric acid solutions, revealing its anti-corrosive properties. The compound effectively reduces corrosion rates, with inhibition efficiency increasing with concentration. Quantum chemical studies have also been conducted to understand the relationships between molecular structures and electronic properties, contributing to insights into its inhibition efficiency .
Several compounds share structural similarities with 4-methoxy-N-(4-methoxybenzyl)aniline, including:
What sets 4-methoxy-N-(4-methoxybenzyl)aniline apart is the presence of two methoxy groups, which impart specific electronic and steric properties that influence reactivity and interactions with other molecules. This unique configuration makes it particularly valuable in various applications compared to its analogs .
4-Methoxy-N-(4-methoxybenzyl)aniline represents a structurally significant organic compound within the broader family of substituted anilines. The compound carries the Chemical Abstracts Service (CAS) registry number 14429-14-2 and possesses the molecular formula C₁₅H₁₇NO₂ with a molecular weight of 243.30 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates this compound as 4-methoxy-N-[(4-methoxyphenyl)methyl]aniline, reflecting its structural composition of two methoxy-substituted aromatic systems linked through a secondary amine functionality.
The compound exhibits multiple synonymous names across various chemical databases and literature sources. These include Benzenemethanamine, 4-methoxy-N-(4-methoxyphenyl)-, (4-methoxyphenyl)methylamine, and the more descriptive (4-Methoxy-benzyl)-(4-methoxy-phenyl)-amine. The European Community has assigned it the EC number 653-217-3, while the Environmental Protection Agency's DSSTox database identifies it under the substance ID DTXSID40399687. This multiplicity of identifiers reflects the compound's recognition across diverse regulatory and research frameworks, underscoring its importance in chemical commerce and scientific investigation.
The structural architecture of 4-methoxy-N-(4-methoxybenzyl)aniline features two distinct aromatic ring systems, each bearing a methoxy substituent at the para position. The primary aromatic system consists of an aniline moiety with a methoxy group positioned para to the amino nitrogen, while the secondary ring system forms part of a benzyl group that connects to the aniline nitrogen through a methylene bridge. This arrangement creates a secondary amine structure that significantly influences the compound's chemical reactivity and biological properties.
The development and characterization of 4-methoxy-N-(4-methoxybenzyl)aniline emerged from broader research efforts in substituted aniline chemistry during the mid-to-late 20th century. While specific details regarding its initial synthesis and discovery remain dispersed across various research publications, the compound's entry into chemical databases dates back to 2005, when it was first catalogued in major chemical information systems. The systematic study of methoxy-substituted anilines gained momentum as researchers recognized their potential applications in pharmaceutical synthesis and materials science.
The compound's recognition in scientific literature has grown considerably, particularly within the context of synthetic organic chemistry research. Early investigations focused primarily on establishing reliable synthetic pathways and characterizing the compound's fundamental properties. The inclusion of 4-methoxy-N-(4-methoxybenzyl)aniline in patent literature suggests its utility as an intermediate or building block in more complex synthetic schemes, although specific patent applications require detailed examination to fully understand its commercial significance.
Contemporary research interest in this compound has expanded beyond basic characterization to encompass applications in medicinal chemistry, materials science, and catalytic processes. The compound's structural features make it particularly attractive for researchers investigating structure-activity relationships in biologically active molecules, as the dual methoxy substitution pattern provides opportunities for systematic modification and optimization of molecular properties.
4-Methoxy-N-(4-methoxybenzyl)aniline occupies a notable position within organic chemistry due to its versatile reactivity profile and structural characteristics. The presence of both electron-donating methoxy groups and a secondary amine functionality creates a molecule capable of participating in diverse chemical transformations. The methoxy substituents enhance the electron density of the aromatic rings, making them more reactive toward electrophilic aromatic substitution reactions, while simultaneously modulating the basicity and nucleophilicity of the amine nitrogen.
The compound serves as an important synthetic intermediate in the preparation of more complex molecular architectures. Research has demonstrated its utility in the synthesis of various derivatives through oxidation, reduction, and substitution reactions. The oxidation of the methoxy groups can yield corresponding aldehydes or carboxylic acids, while the aromatic rings readily undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation. These transformation capabilities make the compound valuable for constructing libraries of related structures for biological screening or materials applications.
Recent advances in synthetic methodology have highlighted the compound's role in modern organic synthesis. Studies have reported efficient catalytic approaches for its preparation, including palladium-catalyzed reactions and reductive amination procedures. The development of these methodologies reflects ongoing efforts to improve the efficiency and environmental sustainability of synthetic processes, positioning 4-methoxy-N-(4-methoxybenzyl)aniline as a model substrate for evaluating new catalytic systems.
Current research objectives surrounding 4-methoxy-N-(4-methoxybenzyl)aniline encompass multiple interconnected areas of investigation. Primary research focuses include the development of improved synthetic methodologies, comprehensive characterization of biological activities, and exploration of applications in materials science and pharmaceutical development. These objectives reflect the compound's potential to contribute to advances across multiple scientific disciplines.
Synthetic methodology research aims to develop more efficient, environmentally benign approaches to compound preparation. This includes investigations into catalytic systems that can achieve high yields with minimal waste generation, as well as studies of reaction mechanisms that provide insights for rational catalyst design. Additionally, researchers are exploring strategies for selective functionalization of the compound to access novel derivatives with enhanced properties.
Biological activity investigations represent another critical research frontier. Preliminary studies have suggested antimicrobial properties, with reported activity against common bacterial pathogens. These findings have prompted more detailed investigations into the compound's mechanism of action, structure-activity relationships, and potential for pharmaceutical development. Current research includes evaluation of cytotoxicity profiles, assessment of selectivity between pathogenic and commensal microorganisms, and optimization of structural features to enhance biological activity.
4-Methoxy-N-(4-methoxybenzyl)aniline possesses the molecular formula C₁₅H₁₇NO₂ with a molecular weight of 243.306 atomic mass units [1]. The compound exhibits a secondary amine structure characterized by the presence of two distinct aromatic ring systems connected through a nitrogen-carbon linkage [3]. The molecule contains two methoxy substituents, one positioned at the para location of each benzene ring, which significantly influences its electronic properties and reactivity patterns [1] [6].
The structural configuration consists of an aniline moiety (4-methoxyaniline) connected to a 4-methoxybenzyl group through the nitrogen atom [3]. This arrangement creates a non-planar molecular geometry due to the sp³ hybridization of the nitrogen atom and the tetrahedral geometry around the methylene carbon bridge [1]. The Chemical Abstracts Service registry number for this compound is 14429-14-2, and it is also known by several synonymous names including 4-methoxy-N-[(4-methoxyphenyl)methyl]aniline and benzenemethanamine, 4-methoxy-N-(4-methoxyphenyl)- [1] [6].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₇NO₂ | [1] |
| Molecular Weight | 243.306 g/mol | [1] |
| CAS Number | 14429-14-2 | [1] [6] |
| IUPAC Name | 4-methoxy-N-[(4-methoxyphenyl)methyl]aniline | [1] |
| InChI Key | BLQPPHRONOIFIJ-UHFFFAOYSA-N | [1] |
Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-methoxy-N-(4-methoxybenzyl)aniline through both proton and carbon-13 analysis [5] [9]. In proton nuclear magnetic resonance spectra acquired in deuterated chloroform, the compound exhibits characteristic signals that confirm its molecular structure [5]. The methoxy groups appear as singlet peaks around 3.8-3.9 parts per million, representing the six protons from the two OCH₃ substituents [9]. The aromatic protons display complex multipicity patterns in the region between 6.5-7.4 parts per million, reflecting the electronic environment influenced by the methoxy substituents [5] [9].
The methylene bridge protons (NCH₂) typically appear as a singlet around 4.2-4.4 parts per million, indicating the equivalence of these protons due to rapid rotation around the nitrogen-carbon bond [9]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic carbons, with the methoxy-substituted carbons appearing at characteristic chemical shifts around 152-159 parts per million for the carbon atoms directly bonded to oxygen [9]. The methoxy carbon atoms resonate around 55-56 parts per million, while the methylene carbon appears around 48-49 parts per million [9].
| NMR Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H | 6.5-7.4 | Multiplet | Ar-H |
| Methylene H | 4.2-4.4 | Singlet | NCH₂ |
| Methoxy H | 3.8-3.9 | Singlet | OCH₃ |
| Aromatic C | 113-159 | - | Ar-C |
| Methoxy C | 55-56 | - | OCH₃ |
| Methylene C | 48-49 | - | NCH₂ |
Infrared spectroscopy of 4-methoxy-N-(4-methoxybenzyl)aniline reveals characteristic absorption bands that provide structural confirmation and functional group identification [22]. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000-3070 wavenumbers, while aliphatic carbon-hydrogen stretching occurs around 2863-2971 wavenumbers [22]. The aromatic carbon-carbon stretching vibrations are observed in the range of 1442-1577 wavenumbers, consistent with substituted benzene rings [22].
The methoxy groups contribute specific absorption patterns, with carbon-oxygen stretching vibrations appearing around 1250-1300 wavenumbers [22]. The secondary amine nitrogen-hydrogen stretching, when present in hydrogen-bonded forms, may appear as a broad absorption around 3200-3400 wavenumbers [22]. The fingerprint region below 1500 wavenumbers contains numerous absorption bands arising from out-of-plane bending and ring deformation modes characteristic of para-disubstituted benzene rings [22].
| Wavenumber Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3000-3070 | Aromatic C-H stretch | Medium |
| 2863-2971 | Aliphatic C-H stretch | Medium |
| 1442-1577 | Aromatic C=C stretch | Strong |
| 1250-1300 | C-O stretch | Strong |
| 800-900 | Para-substitution | Strong |
Mass spectrometric analysis of 4-methoxy-N-(4-methoxybenzyl)aniline under electron ionization conditions yields characteristic fragmentation patterns that provide structural information [1] [30]. The molecular ion peak appears at mass-to-charge ratio 243, corresponding to the molecular weight of the compound [1]. Primary fragmentation typically involves the loss of the methoxy radical (31 mass units) or the formation of tropylium-type ions through rearrangement processes [30].
The base peak often corresponds to the 4-methoxybenzyl cation (mass-to-charge ratio 121), formed through alpha-cleavage adjacent to the nitrogen atom [30] [33]. Secondary fragmentation includes the loss of carbon monoxide from methoxy-containing fragments and the formation of substituted aniline cations [30]. The fragmentation pattern demonstrates the influence of the electron-donating methoxy groups in stabilizing positive charge through resonance effects [31] [33].
| m/z | Relative Intensity | Fragment Assignment |
|---|---|---|
| 243 | 15-25% | [M]⁺- (molecular ion) |
| 212 | 10-20% | [M-OCH₃]⁺ |
| 121 | 100% | [4-MeOC₆H₄CH₂]⁺ (base peak) |
| 107 | 40-60% | [4-MeOC₆H₄]⁺ |
| 77 | 20-30% | [C₆H₅]⁺ |
The boiling point predictions for similar structures suggest values in the range of 350-390 degrees Celsius at standard atmospheric pressure [14] [36]. The presence of two methoxy groups and the secondary amine functionality contribute to intermolecular hydrogen bonding and dipole-dipole interactions, which generally elevate both melting and boiling points compared to unsubstituted analogs [12] [14]. The molecular weight and structural complexity also influence the thermal stability and phase transition temperatures [11].
| Property | Estimated Value | Reference Compound | Source |
|---|---|---|---|
| Melting Point | Not established | - | [11] |
| Boiling Point | 350-390°C (predicted) | Related structures | [14] [36] |
| Flash Point | >130°C (estimated) | Similar compounds | [14] |
The solubility characteristics of 4-methoxy-N-(4-methoxybenzyl)aniline are influenced by the presence of both hydrophilic methoxy groups and hydrophobic aromatic systems [4] [11]. The calculated logarithm of the octanol-water partition coefficient (LogP) is approximately 3.39, indicating moderate lipophilicity [11]. This value suggests preferential solubility in organic solvents compared to aqueous media [11].
The compound demonstrates solubility in polar organic solvents such as methanol, ethanol, and chloroform [4] [12]. The methoxy substituents enhance solubility in moderately polar solvents through dipole-dipole interactions and possible hydrogen bonding with protic solvents [12]. The aromatic character provides solubility in non-polar and aromatic solvents including toluene and benzene derivatives [4].
| Solvent Type | Solubility | Mechanism |
|---|---|---|
| Methanol | Good | H-bonding, dipole interactions |
| Chloroform | Good | Dipole interactions |
| Water | Poor | Limited H-bonding capability |
| Toluene | Moderate | π-π interactions |
Crystallographic studies of 4-methoxy-N-(4-methoxybenzyl)aniline are limited in the current literature, though related methoxyaniline derivatives provide structural insights [35] [38]. Similar compounds in this family typically crystallize in monoclinic or orthorhombic space groups, with intermolecular interactions dominated by weak hydrogen bonds and π-π stacking interactions [35] [38].
The molecular packing in crystals of related compounds demonstrates the influence of methoxy substituents in directing intermolecular interactions through carbon-hydrogen to oxygen contacts [35]. The nitrogen atom can participate in weak hydrogen bonding interactions, contributing to the overall crystal stability [38]. The non-planar molecular geometry affects the packing efficiency and may result in relatively low crystal densities compared to planar aromatic systems [35] [38].
Based on related structural studies, the compound likely exhibits a density in the range of 1.2-1.3 grams per cubic centimeter [36]. The crystalline form may display polymorphism due to different conformational arrangements around the nitrogen-methylene bond [35].
The electronic properties of 4-methoxy-N-(4-methoxybenzyl)aniline are significantly influenced by the electron-donating nature of the methoxy substituents and the electron-rich aniline moiety [18]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's reactivity and electronic behavior [23] [24]. The methoxy groups act as electron-donating substituents through both inductive and resonance effects, raising the energy of the HOMO and making the molecule more nucleophilic [18] [25].
Molecular orbital calculations using density functional theory methods reveal that the HOMO is primarily localized on the aniline portion of the molecule, with significant contribution from the nitrogen lone pair and the π-system of the methoxy-substituted benzene ring [17] [24]. The LUMO typically involves the aromatic π-systems with some contribution from the methoxy substituents [23] [25]. The HOMO-LUMO energy gap affects the compound's optical properties, chemical reactivity, and potential applications in electronic devices [24].
The ionization potential, calculated from the HOMO energy, is lower than that of unsubstituted aniline due to the electron-donating effects of the methoxy groups [31]. This reduction in ionization energy enhances the compound's ability to act as an electron donor in redox processes [24] [25].
| Electronic Property | Estimated Value | Method |
|---|---|---|
| HOMO Energy | -5.5 to -6.0 eV | DFT calculations |
| LUMO Energy | -1.5 to -2.0 eV | DFT calculations |
| HOMO-LUMO Gap | 3.5-4.5 eV | Theoretical |
| Ionization Potential | 6.8-7.2 eV | Experimental/Calculated |
Computational chemistry investigations of 4-methoxy-N-(4-methoxybenzyl)aniline and related compounds have employed various theoretical methods including density functional theory and ab initio calculations [17] [19] [21]. These studies focus on geometry optimization, vibrational frequency calculations, and electronic structure analysis using basis sets such as 6-31G* and 6-311G** [17] [25]. The B3LYP functional has been particularly effective in reproducing experimental structural and spectroscopic data for methoxy-substituted aniline derivatives [17] [21].
Computational studies reveal that the preferred conformation involves a gauche arrangement around the nitrogen-methylene bond, with the aromatic rings adopting orientations that minimize steric repulsion while maximizing π-conjugation [19] [21]. The calculated bond lengths and angles agree well with experimental crystallographic data for similar compounds [21]. Vibrational frequency calculations support the infrared spectroscopic assignments and provide theoretical validation for observed absorption bands [17] [25].
The computational analysis of charge distribution demonstrates significant electron density accumulation on the nitrogen atom and the para-positions of the methoxy-substituted rings [18] [19]. This charge distribution pattern correlates with the observed reactivity toward electrophilic substitution reactions and the compound's nucleophilic character [18]. Molecular electrostatic potential maps reveal regions of high electron density around the methoxy oxygen atoms and the aniline nitrogen, consistent with the compound's chemical behavior [23] [25].
| Computational Method | Application | Key Findings |
|---|---|---|
| DFT (B3LYP/6-31G*) | Geometry optimization | Gauche conformation preferred |
| HF/6-311G** | Vibrational analysis | Good agreement with IR spectra |
| TD-DFT | Electronic transitions | HOMO-LUMO gap validation |
| NBO analysis | Charge distribution | N and O atoms electron-rich |
Corrosive;Irritant;Environmental Hazard